PF-04418948

Catalog No.
S539105
CAS No.
1078166-57-0
M.F
C23H20FNO5
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04418948

CAS Number

1078166-57-0

Product Name

PF-04418948

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid

Molecular Formula

C23H20FNO5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-fluorobenzoyl)-3-(((6-methoxy-2-naphthyl)oxy)methyl)azetidine-3-carboxylic acid, PF-04418948

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O

The exact mass of the compound PF04418948 is 409.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04418948 (CAS: 1078166-57-0) is a highly potent, orally bioavailable, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed to overcome the severe limitations of early-generation prostanoid tools, this azetidine-carboxylic acid derivative delivers single-digit nanomolar functional potency while maintaining strict selectivity over homologous EP1, EP3, EP4, and DP receptors [1]. For procurement teams and principal investigators, PF-04418948 represents a critical upgrade in pharmacological profiling, offering an exceptional peripheral pharmacokinetic profile—including 78% oral bioavailability and an 8.8-hour terminal half-life—that supports rigorous, reproducible in vivo dosing without the confounding pleiotropic effects of upstream COX inhibitors [2].

Substituting PF-04418948 with older benchmark antagonists like AH6809 or upstream non-selective NSAIDs fundamentally compromises assay integrity. AH6809 is a weak, non-selective agent that requires micromolar concentrations to achieve EP2 blockade, simultaneously antagonizing EP1, EP3, and DP1 receptors, which confounds the isolation of EP2-specific pathways [1]. Furthermore, AH6809 exhibits poor in vivo utility, rendering it unsuitable for systemic animal models. Similarly, utilizing broad-spectrum COX inhibitors (e.g., indomethacin) suppresses all downstream prostanoids (PGE2, PGD2, PGI2, TXA2), triggering massive off-target physiological shifts. Procurement of PF-04418948 is necessary to achieve clean, target-specific EP2 inhibition that translates reliably from recombinant in vitro assays to complex in vivo systems [2].

Superior Functional Potency and Receptor Selectivity

In functional cAMP assays using CHO cells expressing human EP2 receptors, PF-04418948 demonstrated a functional KB of 1.8 nM. In stark contrast, the historical benchmark AH6809 exhibits weak micromolar affinity (Ki ~ 1.15 to 1.5 µM) across multiple prostanoid receptors including EP1, EP2, EP3, and DP1 [1]. This ~1000-fold increase in potency combined with strict selectivity ensures that PF-04418948 does not trigger confounding cross-talk in complex biological matrices.

Evidence DimensionFunctional Antagonist Potency (KB / Ki)
Target Compound DataKB = 1.8 nM (EP2 specific)
Comparator Or BaselineAH6809: Ki ~ 1150-1500 nM (Non-selective)
Quantified Difference~1000-fold higher potency for PF-04418948
ConditionsRecombinant human EP2 receptor cAMP functional assay

Procuring this highly selective antagonist prevents the need for complex data deconvolution caused by off-target receptor activation inherent to older agents like AH6809.

In Vivo Pharmacokinetic Suitability and Oral Bioavailability

A major limitation of early prostanoid receptor antagonists is their lack of systemic in vivo viability. PF-04418948 overcomes this formulation hurdle by delivering an oral bioavailability of 78% and a terminal plasma half-life of 8.8 hours in preclinical models [1]. This robust pharmacokinetic profile allows for convenient oral gavage dosing (e.g., 3-10 mg/kg) to achieve sustained peripheral target engagement, unlike older tools that require continuous intravenous infusion or suffer from rapid clearance.

Evidence DimensionOral Bioavailability and Half-Life
Target Compound DataOral bioavailability = 78%; Half-life = 8.8 hours
Comparator Or BaselineHistorical tool compounds (e.g., AH6809): Poor/negligible oral bioavailability
Quantified DifferenceEnables systemic oral dosing with sustained >8 hour half-life
ConditionsMurine / Rat in vivo pharmacokinetic profiling

High oral bioavailability eliminates the need for complex continuous infusion formulations, simplifying in vivo experimental design and reducing animal handling costs.

Peripheral Restriction for Targeted Tissue Modeling

PF-04418948 is chemically characterized as a carboxylic acid derivative with a low volume of distribution and is brain-impermeable [1]. When compared to newer brain-penetrant EP2 antagonists like TG4-155, PF-04418948 specifically restricts its pharmacological action to the periphery. This property is highly advantageous for studying peripheral inflammation, mucosal immunology, or solid tumors without inducing unintended central nervous system effects or altering cognitive behavioral baselines in animal models.

Evidence DimensionBlood-Brain Barrier (BBB) Penetration
Target Compound DataBrain-impermeable (Peripheral restriction)
Comparator Or BaselineTG4-155 / TG8-69: Brain-penetrant
Quantified DifferenceComplete restriction to peripheral tissues vs. systemic/CNS distribution
ConditionsIn vivo tissue distribution and clearance assays

Its brain-impermeable nature makes it the optimal choice for researchers aiming to isolate peripheral immune or oncological mechanisms without confounding CNS toxicity.

Ex Vivo Functional Reproducibility in Native Tissues

To validate its utility beyond recombinant cell lines, PF-04418948 was tested in native tissue matrices. It successfully reversed PGE2-induced relaxation in mouse trachea with an IC50 of 2.7 nM, achieving complete (106.8%) reversal of the PGE2 response at 100 nM [1]. This demonstrates that the compound maintains its high potency and full surmountable antagonism in complex, intact physiological environments, outperforming agents that lose efficacy in the presence of native tissue binding proteins.

Evidence DimensionReversal of PGE2-induced tissue relaxation
Target Compound DataIC50 = 2.7 nM (100% reversal at 100 nM)
Comparator Or BaselineUninhibited PGE2 baseline
Quantified DifferenceComplete functional blockade of native EP2 receptors at nanomolar concentrations
ConditionsEx vivo mouse trachea / dog bronchiole functional assays

Demonstrated complete functional reversal in native tissue ensures assay reproducibility when transitioning from recombinant cell lines to translational ex vivo models.

In Vivo Peripheral Inflammation Modeling

Due to its high oral bioavailability and peripheral restriction, PF-04418948 is the preferred antagonist for modeling peripheral inflammatory diseases, such as DSS-induced colitis or endometriosis. It allows researchers to achieve sustained systemic blockade of the EP2 receptor via oral dosing without triggering CNS-mediated behavioral artifacts[1].

Prostanoid Receptor Deconvolution in Cell Assays

In complex in vitro environments where multiple prostanoid receptors are expressed, generic NSAIDs or non-selective agents like AH6809 fail to isolate specific pathways. PF-04418948's >1000-fold selectivity over EP1, EP3, and DP1 makes it an essential procurement choice for pinpointing EP2-driven cAMP signaling in primary cell cultures and recombinant assays [1].

Tumor Microenvironment and Immuno-Oncology

PGE2 is a major driver of immune evasion in the tumor microenvironment. PF-04418948 is highly effective for investigating EP2-mediated suppression of T-cell and neutrophil extracellular trap (NET) formation. Its nanomolar potency ensures complete target engagement in dense ex vivo tumor matrices, making it superior to weaker historical tools for oncology research[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.13255090 Da

Monoisotopic Mass

409.13255090 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I7Z38E70VF

Other CAS

1078166-57-0

Wikipedia

Pf-04418948

Dates

Last modified: 08-15-2023
1: Domingo-Gonzalez R, Martínez-Colón GJ, Smith AJ, Smith CK, Ballinger MN, Xia M, Murray S, Kaplan MJ, Yanik GA, Moore BB. Prostaglandin E(2) Inhibits Neutrophil Extracellular Trap Formation Post-stem Cell Transplant. Am J Respir Crit Care Med. 2015 Sep 29. [Epub ahead of print] PubMed PMID: 26417909.
2: Säfholm J, Manson ML, Bood J, Delin I, Orre AC, Bergman P, Al-Ameri M, Dahlén SE, Adner M. Prostaglandin E(2) inhibits mast cell-dependent bronchoconstriction in human small airways through the E prostanoid subtype 2 receptor. J Allergy Clin Immunol. 2015 May 9. pii: S0091-6749(15)00489-3. doi: 10.1016/j.jaci.2015.04.002. [Epub ahead of print] PubMed PMID: 25962903.
3: Martinez-Cutillas M, Mañé N, Gallego D, Jimenez M, Martin MT. EP2 and EP4 receptors mediate PGE2 induced relaxation in murine colonic circular muscle: pharmacological characterization. Pharmacol Res. 2014 Dec;90:76-86. doi: 10.1016/j.phrs.2014.10.001. Epub 2014 Oct 20. PubMed PMID: 25461458.
4: Jiao HY, Kim DH, Ki JS, Ryu KH, Choi S, Jun JY. Effects of lubiprostone on pacemaker activity of interstitial cells of cajal from the mouse colon. Korean J Physiol Pharmacol. 2014 Aug;18(4):341-6. doi: 10.4196/kjpp.2014.18.4.341. Epub 2014 Aug 13. PubMed PMID: 25177167; PubMed Central PMCID: PMC4146637.
5: Stone AJ, Copp SW, Kaufman MP. Role of prostaglandins in spinal transmission of the exercise pressor reflex in decerebrated rats. Neuroscience. 2014 Sep 26;277:26-35. doi: 10.1016/j.neuroscience.2014.06.061. Epub 2014 Jul 5. PubMed PMID: 25003710; PubMed Central PMCID: PMC4164591.
6: Shimizu T, Tanaka K, Nakamura K, Taniuchi K, Yawata T, Higashi Y, Ueba T, Dimitriadis F, Shimizu S, Yokotani K, Saito M. Possible involvement of brain prostaglandin E2 and prostanoid EP3 receptors in prostaglandin E2 glycerol ester-induced activation of central sympathetic outflow in the rat. Neuropharmacology. 2014 Jul;82:19-27. doi: 10.1016/j.neuropharm.2014.03.005. Epub 2014 Mar 19. PubMed PMID: 24657150.
7: Cheah EY, Burcham PC, Mann TS, Henry PJ. Acrolein relaxes mouse isolated tracheal smooth muscle via a TRPA1-dependent mechanism. Biochem Pharmacol. 2014 May 1;89(1):148-56. doi: 10.1016/j.bcp.2014.02.009. Epub 2014 Feb 19. PubMed PMID: 24561178.
8: Kach J, Sandbo N, La J, Denner D, Reed EB, Akimova O, Koltsova S, Orlov SN, Dulin NO. Antifibrotic effects of noscapine through activation of prostaglandin E2 receptors and protein kinase A. J Biol Chem. 2014 Mar 14;289(11):7505-13. doi: 10.1074/jbc.M113.546812. Epub 2014 Feb 3. PubMed PMID: 24492608; PubMed Central PMCID: PMC3953264.
9: Säfholm J, Dahlén SE, Adner M. Antagonising EP1 and EP2 receptors reveal that the TP receptor mediates a component of antigen-induced contraction of the guinea pig trachea. Eur J Pharmacol. 2013 Oct 15;718(1-3):277-82. doi: 10.1016/j.ejphar.2013.08.021. Epub 2013 Sep 5. PubMed PMID: 24012781.
10: Kay LJ, Gilbert M, Pullen N, Skerratt S, Farrington J, Seward EP, Peachell PT. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells. Clin Exp Allergy. 2013 Jul;43(7):741-51. doi: 10.1111/cea.12142. PubMed PMID: 23786281.
11: Säfholm J, Dahlén SE, Delin I, Maxey K, Stark K, Cardell LO, Adner M. PGE2 maintains the tone of the guinea pig trachea through a balance between activation of contractile EP1 receptors and relaxant EP2 receptors. Br J Pharmacol. 2013 Feb;168(4):794-806. doi: 10.1111/j.1476-5381.2012.02189.x. PubMed PMID: 22934927; PubMed Central PMCID: PMC3631371.
12: Birrell MA, Maher SA, Buckley J, Dale N, Bonvini S, Raemdonck K, Pullen N, Giembycz MA, Belvisi MG. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor. Br J Pharmacol. 2013 Jan;168(1):129-38. doi: 10.1111/j.1476-5381.2012.02088.x. PubMed PMID: 22747912; PubMed Central PMCID: PMC3570009.
13: af Forselles KJ, Root J, Clarke T, Davey D, Aughton K, Dack K, Pullen N. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1847-56. doi: 10.1111/j.1476-5381.2011.01495.x. Erratum in: Br J Pharmacol. 2012 Jun;166(3):1192. Dosage error in article text. PubMed PMID: 21595651; PubMed Central PMCID: PMC3246710.
14: Birrell MA, Nials AT. At last, a truly selective EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1845-6. doi: 10.1111/j.1476-5381.2011.01494.x. PubMed PMID: 21595650; PubMed Central PMCID: PMC3246709.

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